molecular formula C9H17N3O2 B13758669 Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI) CAS No. 560102-87-6

Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI)

Cat. No.: B13758669
CAS No.: 560102-87-6
M. Wt: 199.25 g/mol
InChI Key: JEKMVCBZJGAKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI) is a heterocyclic compound featuring a piperidinylidene core substituted with an ethyl group and a hydrazinecarboxylic acid methyl ester moiety. This compound falls under the broader category of hydrazine derivatives, which are widely utilized as intermediates in pharmaceutical synthesis, agrochemicals, and polymer additives . Its structural uniqueness lies in the conjugation of the hydrazinecarboxylate group with a rigid piperidine scaffold, which may influence its reactivity, stability, and biological interactions.

Properties

CAS No.

560102-87-6

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

methyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate

InChI

InChI=1S/C9H17N3O2/c1-3-12-6-4-8(5-7-12)10-11-9(13)14-2/h3-7H2,1-2H3,(H,11,13)

InChI Key

JEKMVCBZJGAKJS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=NNC(=O)OC)CC1

Origin of Product

United States

Preparation Methods

Preparation of 4-Methylenepiperidine Intermediate

A key intermediate in the synthesis is 4-methylenepiperidine or its acid addition salt, which serves as a precursor to the target compound.

  • Step a: Acyl Group Removal (Hydrolysis)

    • Compound (IV-A), an acylated piperidine derivative, undergoes hydrolysis in a solvent system to remove the acyl group, yielding 4-methylenepiperidine.
    • Hydrolysis can be catalyzed by bases such as sodium hydroxide, potassium hydroxide, calcium hydroxide, or organic bases like 4-dimethylaminopyridine.
    • The reaction temperature ranges from 30 °C to 150 °C, preferably 60 °C to 130 °C.
    • The process can be conducted stepwise or as a one-pot reaction.
    • After hydrolysis, the product can be converted into acid addition salts by treatment with acids such as hydrochloric acid, hydrobromic acid, hydroiodic acid, or sulfuric acid in aqueous or organic solvent solutions.
    • The acid addition salt is then precipitated by adding a poor solvent, filtered, and dried under reduced pressure to obtain a pure product.
  • Step b: Purification

    • The crude product may be purified by column chromatography to remove by-products, ensuring high purity of 4-methylenepiperidine.

Esterification to Form Methyl Ester

  • The methyl ester derivative is commonly prepared by esterification of the corresponding acid or acid intermediate.
  • A typical method involves refluxing the acid with methanolic hydrogen chloride or using acidic methanol solutions at 50 °C overnight or for about two hours under reflux.
  • After esterification, the reaction mixture is diluted with water, and the methyl esters are extracted into solvents such as diethyl ether or hexane.
  • The organic layer is washed with dilute potassium bicarbonate to neutralize residual acid and dried over anhydrous sodium sulfate or magnesium sulfate.
  • Solvent removal under reduced pressure yields the methyl ester product.

Hydrazinecarboxylic Acid Functionalization

  • The hydrazinecarboxylic acid moiety is introduced by reaction of the methyl ester intermediate with hydrazine hydrate.
  • A sealed tube reaction at elevated temperature (e.g., 120 °C) for a defined period facilitates the substitution of the ester group with hydrazine to form the hydrazide.
  • The reaction mixture is then concentrated under reduced pressure at moderate temperature (around 40 °C, 20 mm Hg) to isolate the hydrazide product.
  • Yields reported for this step are approximately 72.5%, indicating efficient conversion.

Reaction Conditions and Reagents Summary

Step Reagents / Conditions Temperature Yield / Notes
Acyl group removal NaOH, KOH, Ca(OH)2, or 4-dimethylaminopyridine in solvent 30–150 °C (prefer 60–130 °C) High purity after column chromatography
Acid addition salt formation HX acids (HCl, HBr, HI, H2SO4) in aqueous/organic solvents Ambient to reflux Precipitation by poor solvent
Esterification Methanolic HCl, reflux or 50 °C overnight 50–100 °C Methyl ester formation
Hydrazide formation Hydrazine hydrate in sealed tube ~120 °C ~72.5% yield
Purification Column chromatography, solvent extraction Ambient Removal of by-products

Comparative Analysis of Preparation Routes

Feature Route 1 (Direct Hydrolysis and Salt Formation) Route 2 (Stepwise Esterification and Hydrazide Formation)
Reaction complexity Moderate Higher due to multiple steps
Reaction conditions Mild to moderate temperatures (30–150 °C) Includes reflux, sealed tube heating
Yield High purity, good yield after purification Hydrazide step ~72.5% yield
Environmental impact Environmentally friendly with simple post-treatment Requires handling hydrazine and acid catalysts
Scalability Suitable for industrial scale Scalable but requires careful control of hazardous reagents

Research Findings and Observations

  • The use of inorganic bases such as sodium hydroxide and potassium hydroxide in hydrolysis steps is effective for acyl group removal, with reaction times and temperatures optimized to prevent side reactions.
  • Acid addition salts formed with hydrochloric acid or other strong acids improve product stability and facilitate isolation.
  • Esterification via methanolic hydrogen chloride is a well-established method, providing high purity methyl esters suitable for further functionalization.
  • Hydrazide formation using hydrazine hydrate in sealed tubes at elevated temperatures is efficient, yielding high conversion rates.
  • Purification by column chromatography remains essential to remove by-products and ensure the final compound's purity.
  • The overall synthetic strategy balances yield, purity, environmental considerations, and scalability.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Hydrazinecarboxylic Acid Esters

a. Hydrazinecarboxylic Acid, [1-(4-Ethylphenyl)ethylidene]-, Methyl Ester (9CI)
  • CAS : 551917-15-8
  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molar Mass : 220.27 g/mol
  • Key Feature : Replaces the piperidinylidene group with a 4-ethylphenyl ethylidene substituent.
  • However, the absence of the piperidine ring reduces conformational rigidity compared to the target compound .
b. Hydrazinecarboxylic Acid, 2-Propyl-, 1,1-Dimethylethyl Ester (9CI)
  • CAS : 112383-13-8
  • Molecular Formula : C₈H₁₈N₂O₂
  • Molar Mass : 174.24 g/mol
  • Key Feature : Features a linear propyl chain and a bulky tert-butyl ester.
  • The propyl chain may reduce polarity, affecting solubility in aqueous media .

Piperidine- and Piperazine-Based Analogs

a. 4-(Phenylthio)piperidine Hydrochloride (9CI)
  • CAS : 101798-66-7
  • Molecular Formula : C₁₁H₁₆ClNS
  • Molar Mass : 229.77 g/mol
  • Key Feature : Piperidine ring modified with a phenylthio group and hydrochloride salt.
  • Comparison : The phenylthio substituent introduces sulfur-based nucleophilicity, which is absent in the target compound. The hydrochloride salt enhances water solubility, unlike the neutral methyl ester .
b. N-Boc-piperazine-2-carboxylic Acid Methyl Ester
  • CAS : 129799-08-2
  • Molecular Formula : C₁₁H₂₀N₂O₄
  • Molar Mass : 244.29 g/mol
  • Key Feature : Boc-protected piperazine ring with a methyl ester.
  • Comparison : The Boc group provides acid-labile protection, making this compound useful in peptide synthesis. The piperazine ring offers two nitrogen sites for functionalization, unlike the single piperidinylidene nitrogen in the target compound .

Functional Group Transformations

a. Carbamic Acid, (4-Hydrazinobutyl)-, 1,1-Dimethylethyl Ester (9CI)
  • CAS : 180851-51-8
  • Molecular Formula : C₉H₂₁N₃O₂
  • Molar Mass : 203.28 g/mol
  • Key Feature : Hydrazine moiety integrated into a carbamic acid tert-butyl ester.
  • Comparison : The free hydrazine group increases nucleophilic reactivity, enabling crosslinking or conjugation reactions. The tert-butyl ester offers greater stability under basic conditions compared to methyl esters .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituent/Feature Applications/Properties Reference ID
Target Compound C₉H₁₅N₃O₂* 197.24* 1-Ethyl-4-piperidinylidene, methyl ester Pharmaceutical intermediates
[1-(4-Ethylphenyl)ethylidene]- analog C₁₂H₁₆N₂O₂ 220.27 4-Ethylphenyl ethylidene Enhanced hydrophobic interactions
2-Propyl-, tert-butyl ester C₈H₁₈N₂O₂ 174.24 tert-Butyl ester, propyl chain Industrial dispersants
4-(Phenylthio)piperidine HCl C₁₁H₁₆ClNS 229.77 Phenylthio, hydrochloride salt Water-soluble intermediates
N-Boc-piperazine-2-carboxylic acid ester C₁₁H₂₀N₂O₄ 244.29 Boc-protected piperazine Peptide synthesis

Research Findings and Industrial Relevance

  • Stability and Reactivity : Methyl esters (target compound) hydrolyze faster than tert-butyl esters under acidic conditions, making them preferable in transient intermediates .
  • Biological Activity : Piperidinylidene derivatives show promise in CNS drug discovery due to their ability to cross the blood-brain barrier, as seen in related piperidine-based compounds .
  • Synthetic Utility : Hydrazinecarboxylic acid esters serve as precursors for hydrazides and acyl hydrazines, critical in the synthesis of heterocycles like triazoles and tetrazines .

Biological Activity

Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI) is a chemical compound with the molecular formula C9_9H17_{17}N3_3O2_2 and a molecular weight of approximately 199.25 g/mol. This compound features a hydrazinecarboxylic acid structure, characterized by a piperidine ring substituted at the 4-position with an ethyl group and a methyl ester functional group. The unique structural features of this compound suggest potential biological activities which merit detailed investigation.

Pharmacological Properties

Compounds containing hydrazine groups are well-known for their diverse pharmacological properties. The biological activity of hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester has been explored in various studies, highlighting its potential as an analgesic and anti-inflammatory agent.

  • Analgesic Effects : In studies involving mouse models, compounds similar to hydrazinecarboxylic acid have shown superior analgesic effects compared to morphine, with effective doses (ED50) often less than 1 mg/kg . This suggests that the compound may possess significant pain-relieving properties.
  • Anti-inflammatory Activity : Research indicates that derivatives of hydrazinecarboxylic acids can exhibit anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

The exact mechanism by which hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester exerts its biological effects is not fully elucidated. However, it is hypothesized that the piperidine moiety contributes to its interaction with biological targets, potentially influencing neurotransmitter pathways or inflammatory mediators.

Comparative Analysis

To better understand the uniqueness of hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester in relation to other similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
Hydrazinecarboxylic acid, 1-methyl-1-phenylethyl ester (9CI)C10_{10}H14_{14}N2_2O2_2Contains a phenyl group; different biological activities.
Hydrazinecarboxylic acid, methyl esterC2_2H6_6N2_2O2_2Simpler structure; lacks piperidine moiety.
Hydrazinecarboxylic acid, (1-carboxyethylidene)-, 1-methylC5_5H8_8N2_2O4_4Different substituents; varied reactivity.

The presence of the piperidine ring and ethyl substitution in hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester enhances its biological activity compared to simpler hydrazines or those with different substituents.

Study on Analgesic Properties

A notable study investigated the analgesic properties of various piperidine derivatives including hydrazinecarboxylic acid derivatives. The results indicated that these compounds exhibited significant analgesia in the mouse hot-plate test. The study concluded that modifications to the piperidine structure could enhance potency and selectivity for pain-related pathways .

Anti-inflammatory Mechanism Exploration

Another research effort focused on understanding the anti-inflammatory mechanisms of hydrazine derivatives. The findings suggested that these compounds could inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in vitro. This highlights their potential therapeutic application in conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing hydrazinecarboxylic acid derivatives with piperidine-based substituents?

  • Methodology : A common approach involves condensation reactions between hydrazinecarboxylate esters and substituted piperidines. For example, hydrazinecarboxylic acid methyl ester can react with 1-ethyl-4-piperidinylidene under reflux in anhydrous dichloromethane, using a catalytic amount of triethylamine to facilitate nucleophilic substitution. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Ensure anhydrous conditions to prevent ester hydrolysis.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Purity : HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm).
  • Structural Confirmation :
  • NMR : Look for characteristic signals:
  • ¹H NMR : δ 3.7–3.9 ppm (ester methyl), δ 2.5–3.0 ppm (piperidinylidene protons) .
  • ¹³C NMR : δ 170–175 ppm (carbonyl carbon of ester) .
  • HRMS : Calculate exact mass (e.g., C10H18N3O2 requires [M+H]<sup>+</sup> = 228.1348).

Q. What are the critical safety protocols for handling this compound?

  • Hazard Mitigation :

  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling solids or solutions .
  • Storage : Store in amber vials at 2–8°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
    • Emergency Measures : In case of skin contact, rinse immediately with 0.1 M citric acid to neutralize potential irritants .

Advanced Research Questions

Q. How does the electronic environment of the piperidinylidene moiety influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The conjugated hydrazine-piperidinylidene system may act as a directing group in palladium-catalyzed C–H activation. Computational studies (DFT) suggest that electron density at the nitrogen atoms modulates regioselectivity in arylations .
  • Experimental Design :

  • Screen ligands (e.g., XPhos, BINAP) and bases (K2CO3, CsOPiv) to optimize coupling efficiency.
  • Monitor by <sup>19</sup>F NMR if fluorinated substrates are used.

Q. What are the stability limits of this compound under varying pH and temperature conditions?

  • Stability Profiling :

  • Thermal Stability : TGA/DSC shows decomposition onset at ~180°C (ΔH = +150 kJ/mol), releasing CO2 and NH3 .
  • pH Sensitivity : Hydrolyzes rapidly at pH > 9 (t1/2 = 2 hr at pH 10, 25°C). Stabilize with 0.1 M acetate buffer (pH 5–7) for aqueous studies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (PDB: 4EY7). Focus on hydrogen bonding with Ser203 and π-stacking with Trp86.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

Key Research Challenges

  • Stereochemical Control : The planar hydrazinecarboxylic ester may lead to racemization during functionalization. Chiral HPLC (Chiralpak IA column) is recommended for enantiopurity assessment .
  • Ecotoxicity : Limited data on environmental impact. Follow OECD 201 guidelines for algal toxicity screening (EC50 threshold: 1 mg/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.